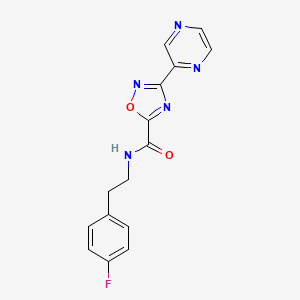

N-(4-fluorophenethyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide

Description

Properties

IUPAC Name |

N-[2-(4-fluorophenyl)ethyl]-3-pyrazin-2-yl-1,2,4-oxadiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12FN5O2/c16-11-3-1-10(2-4-11)5-6-19-14(22)15-20-13(21-23-15)12-9-17-7-8-18-12/h1-4,7-9H,5-6H2,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DABVPGKOOYOYSS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCNC(=O)C2=NC(=NO2)C3=NC=CN=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12FN5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenethyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide typically involves the following steps:

Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

Introduction of the pyrazin-2-yl group: This step may involve the use of pyrazine derivatives in a nucleophilic substitution reaction.

Attachment of the 4-fluorophenethyl group: This can be done through a coupling reaction, such as a Suzuki or Heck reaction, using appropriate catalysts and conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenethyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce amines.

Scientific Research Applications

Anticancer Activity

Numerous studies have reported the anticancer properties of 1,2,4-oxadiazole derivatives, including N-(4-fluorophenethyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide. The compound has been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects.

Case Studies

- Study on Antitumor Activity : A study highlighted the synthesis of novel 1,2,4-oxadiazole derivatives and their evaluation against a panel of human tumor cell lines. The compound exhibited potent antitumor activity with IC50 values indicating strong selectivity against specific cancer types (e.g., renal cancer) .

- Mechanism of Action : Research indicates that compounds containing the oxadiazole moiety can induce apoptosis in cancer cells through caspase activation, suggesting a mechanism that could be leveraged for therapeutic development .

Drug Discovery and Development

The unique structural features of this compound make it a valuable candidate in drug discovery. Its ability to modulate biological pathways has been explored in various contexts.

Applications in Drug Design

- Bioisosterism : The oxadiazole ring serves as a bioisosteric replacement for amide or ester groups in drug design. This property enhances the pharmacological profiles of compounds by improving their bioavailability and reducing toxicity .

- Hybrid Molecules : The compound can be integrated into hybrid molecules that combine different pharmacophores to enhance therapeutic efficacy. These hybrids have shown promise in treating various conditions beyond cancer, including inflammatory diseases and metabolic disorders .

Other Therapeutic Applications

Beyond oncology, this compound has potential applications in other therapeutic areas:

Anti-inflammatory and Neuroprotective Effects

Research indicates that derivatives of 1,2,4-oxadiazoles possess anti-inflammatory properties. They can inhibit pro-inflammatory cytokines and pathways associated with chronic inflammation . Additionally, some studies suggest neuroprotective effects that could be beneficial in neurodegenerative diseases .

Data Table: Summary of Biological Activities

| Compound | Activity | Cell Line/Model | IC50 Value (µM) |

|---|---|---|---|

| This compound | Antitumor | OVXF 899 | 2.76 |

| This compound | Apoptosis induction | MCF-7 | 0.48 |

| This compound | Anti-inflammatory | In vitro models | Not specified |

Mechanism of Action

The mechanism of action of N-(4-fluorophenethyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. This may include binding to enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways and targets would depend on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The following table compares the target compound with structurally similar oxadiazole- and pyrazine-derived carboxamides:

Biological Activity

N-(4-fluorophenethyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide is a compound belonging to the oxadiazole class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to synthesize current knowledge regarding the biological activity of this compound, encompassing its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a 1,2,4-oxadiazole core, which is known for its ability to interact with various biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 1,2,4-oxadiazole derivatives. For instance, a related compound demonstrated significant cytotoxicity against various cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), with IC50 values in the micromolar range. The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G0-G1 phase .

Inhibition of Carbonic Anhydrases

Another promising aspect of oxadiazole derivatives is their selective inhibition of carbonic anhydrases (CAs), particularly hCA IX and hCA II. These enzymes are implicated in tumorigenesis and metastasis. Compounds within this class have shown nanomolar inhibitory activity against these enzymes, suggesting a potential role in cancer therapy .

The biological activity of this compound can be attributed to several mechanisms:

- Apoptosis Induction : Studies indicate that this compound may enhance p53 expression and activate caspase pathways leading to programmed cell death in cancer cells .

- Enzyme Inhibition : The ability to inhibit carbonic anhydrases suggests that it could disrupt tumor-associated metabolic pathways .

- Molecular Interactions : Molecular docking studies have revealed strong hydrophobic interactions between the oxadiazole derivatives and amino acid residues in target proteins, akin to established anticancer agents like Tamoxifen .

Table 1: Summary of Biological Activities

| Activity Type | Target | IC50 Value | Reference |

|---|---|---|---|

| Anticancer Activity | MCF-7 Cell Line | 0.65 µM | |

| Carbonic Anhydrase Inhibition | hCA IX | 89 pM | |

| Cytotoxicity | HeLa Cell Line | 2.41 µM |

Future Directions

The ongoing exploration of this compound indicates a need for further structural modifications to enhance its pharmacological profile. Research focusing on optimizing its anticancer efficacy while minimizing toxicity will be crucial for developing effective therapeutic agents.

Q & A

Q. What synthetic routes are commonly employed for the preparation of N-(4-fluorophenethyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide, and how can yield be optimized?

A multi-step synthesis approach is typically used, involving cyclocondensation of precursors like pyrazine-2-carbonitrile derivatives with fluorophenethylamine. Key steps include:

- Formation of the oxadiazole ring via reaction with hydroxylamine derivatives under basic conditions (e.g., NaOH/EtOH) .

- Purification via silica gel chromatography (e.g., 23% EtOAc in petroleum ether) to isolate the product .

- Yield optimization through controlled reaction temperatures (e.g., 0°C for aminolysis steps) and stoichiometric adjustments of reagents like N-methylethanamine . Reported yields range from 31% to 95%, depending on reaction conditions .

Q. Which analytical techniques are essential for confirming the structural integrity of this compound during synthesis?

Critical techniques include:

- 1H-NMR : To verify substituent integration ratios (e.g., fluorophenyl protons at δ 7.2–7.4 ppm, pyrazine protons at δ 8.5–9.0 ppm) .

- TLC : For monitoring reaction progress (e.g., PE/EtOAc = 1:1, Rf = 0.5) .

- X-ray crystallography : For unambiguous structural confirmation using programs like SHELXL .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological relevance of this compound?

SAR strategies include:

- Systematic substituent variation : Modifying the fluorophenethyl or pyrazine moieties to assess impact on target binding (e.g., replacing fluorine with other halogens) .

- Computational docking : Using tools like AutoDock to predict interactions with enzymes or receptors (e.g., assessing oxadiazole’s role in hydrogen bonding) .

- In vitro assays : Testing derivatives against disease models (e.g., kinase inhibition assays) to correlate structural changes with activity .

Q. What methodologies resolve discrepancies in biological activity data between compound batches?

Contradictions may arise from purity or conformational differences. Mitigation approaches:

- HPLC purity analysis : Ensure ≥95% purity via reverse-phase methods .

- Crystallographic validation : Compare crystal structures of different batches to rule out polymorphic variations .

- Dose-response replication : Test activity under standardized conditions (e.g., fixed ATP concentrations in kinase assays) .

Q. How can computational modeling predict the binding affinity of this compound with potential targets?

Recommended methods:

- Molecular dynamics simulations : Use GROMACS to assess stability of ligand-protein complexes over time .

- Free energy calculations : Apply MM-PBSA/GBSA to estimate binding energies, focusing on oxadiazole’s electrostatic contributions .

- Pharmacophore mapping : Identify critical interaction points (e.g., fluorophenyl’s hydrophobic interactions) using Schrödinger Suite .

Q. What experimental designs address low solubility in biological assays?

Strategies include:

- Prodrug synthesis : Introduce hydrolyzable groups (e.g., ester linkages) to enhance aqueous solubility .

- Co-solvent systems : Use DMSO/PEG mixtures while ensuring <1% final concentration to avoid cytotoxicity .

- Nanoformulation : Encapsulate the compound in liposomes or polymeric nanoparticles for sustained release .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.